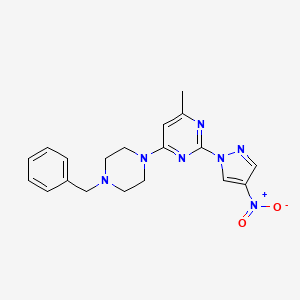

4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Descripción

4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a benzylpiperazine group at position 4, a methyl group at position 6, and a 4-nitro-1H-pyrazol-1-yl moiety at position 2. Piperazine derivatives are known for their versatility in drug design, particularly in modulating central nervous system (CNS) targets, while nitro groups often enhance reactivity or serve as prodrug motifs .

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-15-11-18(22-19(21-15)25-14-17(12-20-25)26(27)28)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,11-12,14H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKANCPMWUSZEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperazine and nitro-pyrazole substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of functionalized compounds.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its structural components:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazole derivatives. The presence of the nitro group in the pyrazole moiety can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Neuropharmacological Effects

The compound's piperazine ring is known for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may lead to potential applications in treating neurological disorders such as depression and anxiety . Inhibition of acetylcholinesterase has also been noted, which could be beneficial in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds containing similar structures have demonstrated the ability to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6, suggesting that 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine could be effective in treating inflammatory conditions .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine derivative followed by nitration and coupling reactions. The mechanism of action is believed to involve modulation of neurotransmitter systems and direct interaction with cellular targets involved in cancer proliferation and inflammation .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. Among the tested compounds, those structurally related to 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cell lines .

Case Study 2: Neuroprotective Effects

In a preclinical model assessing neuroprotective effects, compounds similar to 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine were shown to improve cognitive function in rodent models subjected to neurotoxic insults. The results suggested that these compounds could serve as potential therapeutic agents for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine Substitutions

Cinnoline Derivatives ()

Compounds such as 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) and 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) share the benzylpiperazine or fluorophenylpiperazine substituent but differ in the core heterocycle (cinnoline vs. pyrimidine). For example, halogen substituents (F, Cl, Br) in 9b–9d enhance lipophilicity compared to the methyl group in the target compound .

Pyrimidine Derivatives ()

Nitro-Substituted Pyrazole Analogues ()

- 3-Nitro-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (): Contains dual nitro groups, which may increase oxidative stress in biological systems compared to the single nitro group in the target compound.

- 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one (): The pyrazolopyrimidinone core and nitro group position (1 vs. 3) could influence tautomerism and hydrogen-bonding interactions .

Physicochemical Properties

Table 1: Comparison of Key Properties

Pharmacological Implications

Piperazine moieties are common in antipsychotics (e.g., aripiprazole) and antidepressants, while nitro groups in pyrazoles are seen in antiparasitic agents (e.g., benznidazole) . Thieno-pyrimidine derivatives () with morpholine substituents demonstrate kinase inhibition, hinting at possible shared targets .

Actividad Biológica

4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, highlighting its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is with a molecular weight of approximately 379.424 g/mol. Its structure features:

- Piperazine Ring : Known for its interaction with various neurotransmitter receptors.

- Nitro Group : Potentially involved in redox reactions, influencing biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in synaptic clefts. This mechanism is particularly relevant in treating cognitive deficits associated with Alzheimer's disease .

- Neurotransmitter Modulation : The piperazine moiety may interact with neurotransmitter receptors such as serotonin and dopamine receptors, modulating their activity and influencing neurochemical pathways related to mood and cognition .

- Anti-inflammatory Activity : Pyrazole derivatives have shown promising anti-inflammatory properties. For instance, similar compounds have exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at certain concentrations .

Pharmacological Effects

The following table summarizes the biological activities associated with 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine:

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to our compound:

- Neuroprotective Effects : A study indicated that piperazine derivatives could protect against neurodegeneration by modulating neurotransmitter systems .

- Cytotoxicity Against Cancer Cells : Research has shown that pyrazole-based compounds exhibit significant antiproliferative activity against cancer cell lines, indicating potential as anticancer agents .

- Anti-inflammatory Properties : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine, and what catalysts or conditions improve yield?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, piperazinyl derivatives are typically introduced using coupling agents like EDCI/HOBt in anhydrous DMF at 60–80°C. The nitro-pyrazole moiety may require nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Yield optimization involves catalyst screening (e.g., Pd/C for hydrogenation steps) and purification via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?

- Methodological Answer :

- X-ray crystallography confirms molecular geometry (e.g., orthorhombic crystal system, space group Pccn, with unit cell parameters a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å) .

- ¹H/¹³C NMR in DMSO-d₆ resolves proton environments (e.g., benzyl protons at δ 4.3–4.5 ppm, pyrimidine C-H at δ 8.1–8.3 ppm).

- HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>95% by peak integration) .

Q. How should researchers assess the thermal stability of this compound under different storage conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) to identify decomposition thresholds (e.g., >200°C). Differential scanning calorimetry (DSC) detects phase transitions. Store lyophilized samples at –20°C in amber vials with desiccants to prevent hydrolysis of the nitro group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the pyrimidine ring?

- Methodological Answer : Systematically replace the benzylpiperazine or nitro-pyrazole groups with analogs (e.g., 4-chlorophenylpiperazine or 4-cyano-pyrazole) and test bioactivity in in vitro assays (e.g., enzyme inhibition IC₅₀). Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity to target proteins (e.g., kinases) .

Q. What methodological approaches resolve contradictions in solubility data obtained from different analytical techniques?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Cross-validate using:

- Dynamic light scattering (DLS) for particle size distribution in aqueous buffers.

- NMR solubility assays (D₂O/DMSO-d₆ mixtures) to quantify dissolved fractions.

- LC-MS to detect solvent interference (e.g., residual DMF) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes, and what validation experiments are necessary?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER force field) to model ligand-protein interactions (e.g., hydrogen bonding with kinase ATP pockets). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

Q. What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.